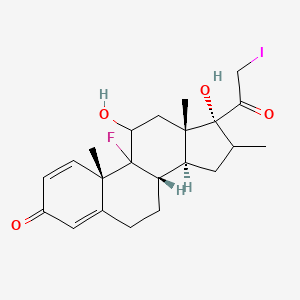

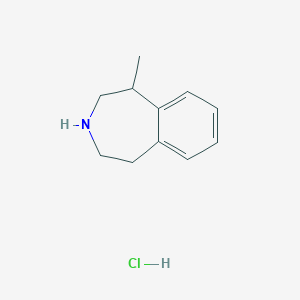

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrahydro-2-benzazepines, including derivatives similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been achieved through various synthetic strategies. One approach involved the Heck reaction and subsequent Stetter reaction leading to ketone formation, which was then diastereoselectively reduced to form like-configured alcohols. These alcohols underwent alkylation and reductive cyclization to provide like- and unlike-configured 2-benzazepines, facilitating the introduction of various substituents at the N-atom (Hasebein et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been analyzed, revealing that azepine rings adopt chair conformations. Compounds are linked by a combination of N-H...O and O-H...N hydrogen bonds into chains, further linked into sheets by C-H...π(arene) hydrogen bonds. This observation underscores the significant role of intermolecular interactions in determining the crystal structure and properties of these compounds (Acosta et al., 2009).

Chemical Reactions and Properties

Tetrahydro-2-benzazepines undergo various chemical reactions including nitration, bromination, allylation, acetylation, formylation, and oxidation. These reactions are crucial for the functionalization and modification of the benzazepine core, offering pathways to diversify the chemical and pharmacological properties of these compounds (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of benzazepine derivatives are significantly influenced by their molecular structure and the nature of substituents. These properties are critical for determining the compound's stability, formulation potential, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for understanding the pharmacological potential of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. For example, the introduction of various substituents at the N-atom of benzazepines has been shown to influence their affinity for biological targets, highlighting the importance of chemical modifications in tailoring biological activity (Hasebein et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- Pecherer, Sunbury, and Brossi (1972) described a novel synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, which may include compounds structurally similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (Pecherer, Sunbury, & Brossi, 1972).

- Lennon and Proctor (1979) worked on bridged-ring nitrogen compounds, including the synthesis of related benzazepines (Lennon & Proctor, 1979).

- Ackerman, Horning, and Muchowski (1972) discussed a new synthesis method for related benzazepine derivatives (Ackerman, Horning, & Muchowski, 1972).

Pharmacological Applications :

- Kuzhikandathil and Oxford (2002) reported that a structurally similar compound, SCH23390, inhibits G protein-coupled inwardly rectifying potassium channels, suggesting potential for neurological research (Kuzhikandathil & Oxford, 2002).

- Guo et al. (2013) found that SKF83959, a related benzazepine, acts as a potent allosteric modulator of the sigma-1 receptor, indicating its potential use in understanding D1 receptor-independent effects (Guo et al., 2013).

- Trigo-Mourino et al. (2013) studied the conformational state of lorcaserin, another benzazepine derivative, in water, highlighting its potential as an anti-obesity drug (Trigo-Mourino et al., 2013).

Potential Therapeutic Applications :

- Pfeiffer et al. (1982) evaluated the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, indicating potential applications in dopamine-related disorders (Pfeiffer et al., 1982).

- Fuller et al. (1981) explored the properties of LY134046, a benzazepine derivative, as an inhibitor of norepinephrine N-methyltransferase, suggesting its role in neurological research (Fuller et al., 1981).

Safety And Hazards

The safety information available indicates that 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is corrosive and harmful15. The signal word for this compound is "Danger"1.

Zukünftige Richtungen

The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders, has been aspired6. A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine analogues were synthesized6. After in vitro testing via competition binding assay and autoradiography, [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation6.

Eigenschaften

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGGVTVKGUXISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=CC=CC=C12.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-2,2-Dimethyl-4-[(1S)-1-[(phenylmethyl)amino]-2-propen-1-yl]-3-oxazolidinecarboxylic Acid 1,1-Di](/img/no-structure.png)

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)